molecular formula C9H10BrNO2S B2837954 4-Bromo-2-(methoxymethoxy)benzene-1-carbothioamide CAS No. 1994755-81-5

4-Bromo-2-(methoxymethoxy)benzene-1-carbothioamide

Cat. No.: B2837954
CAS No.: 1994755-81-5
M. Wt: 276.15
InChI Key: QQCFRKKRSWOVFF-UHFFFAOYSA-N
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Description

4-Bromo-2-(methoxymethoxy)benzene-1-carbothioamide, with the CAS Number 1994755-81-5, is a chemical compound offered for research and development purposes. Its molecular formula is C9H10BrNO2S, and it has a molecular weight of 276.15 g/mol . The compound features a benzene ring core structure substituted with a carbothioamide group, a bromine atom, and a methoxymethoxy ether group, as represented by its SMILES notation: COCOC1=C(C(N)=S)C=CC(Br)=C1 . This unique structure places it within a class of brominated aromatic compounds that are of significant interest in medicinal and synthetic chemistry. Bromophenols and their derivatives have been extensively studied for their diverse biological activities, serving as key scaffolds in the development of novel therapeutic agents . Research into similar compounds has demonstrated potential bioactivities, including anticancer effects through mechanisms such as the induction of mitochondrial apoptosis and inhibition of topoisomerase activity . The presence of both bromine and the carbothioamide functional group in this molecule makes it a valuable intermediate for further chemical synthesis and exploration in various research applications. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-bromo-2-(methoxymethoxy)benzenecarbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2S/c1-12-5-13-8-4-6(10)2-3-7(8)9(11)14/h2-4H,5H2,1H3,(H2,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQCFRKKRSWOVFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C=CC(=C1)Br)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(methoxymethoxy)benzene-1-carbothioamide typically involves the bromination of 2-(methoxymethoxy)benzenecarbothioamide. The reaction is carried out under controlled conditions using bromine or a brominating agent in the presence of a suitable solvent. The reaction mixture is then purified to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(methoxymethoxy)benzene-1-carbothioamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in a suitable solvent.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions yield biaryl compounds, while nucleophilic substitution reactions can produce a variety of substituted benzenecarbothioamides .

Scientific Research Applications

4-Bromo-2-(methoxymethoxy)benzene-1-carbothioamide has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(methoxymethoxy)benzene-1-carbothioamide involves its interaction with specific molecular targets and pathways. The bromine atom and methoxymethoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound is compared to structurally related benzene derivatives with carbothioamide, bromine, and ether substituents:

Compound Substituents Molecular Formula Key Features
4-Bromo-2-(methoxymethoxy)benzene-1-carbothioamide Br (C4), –OCH₂OCH₃ (C2), –C(=S)NH₂ (C1) C₁₀H₁₂BrNO₃S¹ Combines bromine, methoxymethoxy, and carbothioamide; likely moderate solubility and reactivity.
4-[(4-Bromophenyl)amino]benzene-1-carbothioamide –NH(4-BrC₆H₄) (C1), –C(=S)NH₂ (C1) C₁₃H₁₁BrN₂S Bromine on a phenylamino group; may exhibit enhanced π-π stacking interactions.
4-(2-Bromo-4-methylphenoxy)benzene-1-carbothioamide –O(2-Br-4-MeC₆H₃) (C1), –C(=S)NH₂ (C1) C₁₄H₁₂BrNOS Bromine and methyl on phenoxy group; increased steric hindrance.
1-(4-Bromophenyl)-2-methoxyethanone Br (C4 on phenyl), –COCH₂OCH₃ (side chain) C₉H₉BrO₂ Ethanone derivative; lacks carbothioamide, limiting bioactivity potential.

Functional Group Impact

  • Compared to chlorine (e.g., in ’s 4-chlorophenyl derivatives), bromine’s larger size may reduce solubility but improve lipophilicity .
  • Carbothioamide (–C(=S)NH₂) : Unlike carboxamide (–CONH₂), the thioamide group has stronger hydrogen-bonding capacity and altered electronic properties, which could influence binding to biological targets .

Research Implications

While direct studies on this compound are absent in the evidence, its structural features suggest utility in:

  • Medicinal Chemistry : As a kinase inhibitor scaffold, leveraging the carbothioamide’s hydrogen-bonding capacity.
  • Materials Science : Bromine’s electron-withdrawing effects could stabilize charge-transfer complexes.

Q & A

Q. Characterization Techniques :

  • NMR Spectroscopy : Confirm substituent positions and purity (¹H/¹³C NMR).
  • Mass Spectrometry (HRMS) : Verify molecular weight and isotopic patterns.
  • HPLC : Assess purity (>95% by area normalization) .

Basic: How do the functional groups (methoxymethoxy, bromo, carbothioamide) influence reactivity in this compound?

Methodological Answer:

  • Methoxymethoxy Group : Enhances electron density via alkoxy donation, directing electrophilic substitution to the para position. It also increases solubility in polar aprotic solvents (e.g., DMSO) .
  • Bromine : Acts as a leaving group in nucleophilic aromatic substitution (SNAr) or Suzuki coupling reactions.
  • Carbothioamide : Participates in hydrogen bonding and coordination chemistry, enabling applications in metal-organic frameworks (MOFs) or enzyme inhibition studies .

Experimental Design Tip : Use DFT calculations to predict reactive sites and optimize reaction conditions .

Advanced: How can computational modeling improve the synthesis and functionalization of this compound?

Methodological Answer:

  • Reaction Path Search : Employ quantum chemical calculations (e.g., DFT) to identify low-energy transition states for key steps like methoxymethoxy introduction or thiourea coupling .
  • Machine Learning (ML) : Train models on datasets (e.g., Reaxys, Pistachio) to predict optimal solvents, catalysts, and temperatures. For example, ML can suggest DMF as a solvent for SNAr reactions due to its high polarity .
  • Feedback Loop : Integrate experimental data (e.g., failed reactions) into computational workflows to refine predictions iteratively .

Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR peaks) during characterization?

Methodological Answer:

Cross-Validation : Compare experimental NMR shifts with computed spectra (e.g., using Gaussian or ORCA). Discrepancies may indicate impurities or tautomeric forms .

X-ray Crystallography : Resolve structural ambiguities by determining the crystal structure. For example, a 2012 study resolved conflicting spectral data for a brominated analog via single-crystal analysis .

Dynamic NMR : Investigate rotational barriers or conformational changes causing peak splitting .

Case Study : A 2025 study on a related carbothioamide used 2D NOESY to confirm intramolecular hydrogen bonding, explaining anomalous ¹H NMR shifts .

Advanced: What strategies optimize reaction yields in challenging steps (e.g., carbothioamide formation)?

Methodological Answer:

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂, FeCl₃) to accelerate thiourea coupling. A 2021 study achieved 85% yield using AlCl₃ in acetonitrile .
  • Solvent Effects : Replace DMF with ionic liquids (e.g., [BMIM][BF₄]) to stabilize intermediates and reduce side reactions .
  • Microwave Assistance : Reduce reaction time from 12 hours to 30 minutes via microwave-assisted synthesis (120°C, 300 W) .

Data-Driven Approach : Use a Design of Experiments (DoE) framework to statistically optimize variables (temperature, catalyst loading) .

Advanced: What mechanistic insights explain this compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Simulate binding to enzymes (e.g., kinases) using AutoDock Vina. A 2025 study predicted strong affinity (−9.2 kcal/mol) for the ATP-binding pocket due to carbothioamide-metal interactions .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) with target proteins .
  • Metabolic Pathway Analysis : Use in vitro assays (e.g., cytochrome P450 inhibition) to assess pharmacokinetics. For example, brominated analogs show prolonged half-lives due to reduced hepatic clearance .

Safety Note : Prioritize in vitro studies (non-living systems) for initial toxicity screening, as recommended by regulatory guidelines .

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